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molecular formula C9H8FN3 B8630501 1-(4-Fluorobenzyl)-1H-1,2,4-triazole CAS No. 115201-41-7

1-(4-Fluorobenzyl)-1H-1,2,4-triazole

Cat. No. B8630501
M. Wt: 177.18 g/mol
InChI Key: XHFVFKGFRKAIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399778B2

Procedure details

To a stirred solution of 1,2,4-triazole (0.803 g, 11.6 mmol) in THF (100 mL) at 0° C. was added 4-fluorobenzyl bromide (2.0 g, 10.6 mmol), then 1,8-diazabicyclo[5.4.0]undec-7-ene (1.9 mL, 12.7 mmol) and the mixture was slowly warmed to room temperature. The solution was concentrated in vacuo, then purified by column chromatography (SiO2, MeOH/EtOAc, 5:95) to yield a white solid in 68% yield.
Quantity
0.803 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1.N12CCCN=C1CCCCC2>C1COCC1>[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.803 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, MeOH/EtOAc, 5:95)
CUSTOM
Type
CUSTOM
Details
to yield a white solid in 68% yield

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(CN2N=CN=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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